

HPLC method for wedelolactone quantification

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Compound of Interest

Compound Name: Wedelolactone

Cat. No.: B1682273

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An accurate and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of **wedelolactone**, a key bioactive compound in *Eclipta alba*, is crucial for quality control and standardization of herbal formulations and drug development. This document provides a detailed application note and protocol for the determination of **wedelolactone** using Reverse-Phase HPLC (RP-HPLC).

Application Note

This application note describes a validated isocratic RP-HPLC method for the quantitative analysis of **wedelolactone**. The method is demonstrated to be simple, sensitive, accurate, and reproducible, making it suitable for routine quality control of raw materials and finished products containing *Eclipta alba*.^{[1][2]}

Chromatographic Conditions:

A summary of typical chromatographic conditions for **wedelolactone** quantification is presented below. These parameters may be optimized based on the specific instrumentation and laboratory conditions.

- **Mobile Phase:** A common mobile phase consists of a mixture of methanol and an acidic aqueous solution, such as 0.2% formic acid in water or a combination of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v).^{[3][4]} An alternative isocratic mobile phase is acetonitrile and water (35:65 v/v).
- **Stationary Phase:** A C18 column is the standard choice for the separation of **wedelolactone**.^[4]

- Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3]
- Detection: UV detection at a wavelength of 351 nm or 352 nm is optimal for **wedelolactone**. [3][4]
- Retention Time: Under these conditions, the retention time for **wedelolactone** is typically observed to be short, for instance, around 2.9 to 5.9 minutes.[3][4]

Quantitative Data Summary

The following table summarizes the key validation parameters for the HPLC quantification of **wedelolactone** from various studies, providing a comparative overview of the method's performance.

Parameter	Method 1	Method 2	Method 3
Mobile Phase	Methanol: 0.2% Formic Acid in Water	Methanol: Water: Acetic Acid (95:5:0.04)	Acetonitrile: Water (35:65 v/v)
Column	C18	C18	RP C18
Detection Wavelength	351 nm	352 nm	351 nm
Flow Rate	1 mL/min	Not Specified	1 mL/min
Retention Time	5.9 min[3]	2.9 min[4]	Not Specified
Linearity Range	5 - 100 µg/mL[1][3]	5 - 100 µg/mL[4]	300 - 1500 ng/mL
Correlation Coefficient (R ²)	0.999[3]	>0.998[4]	0.999
Limit of Detection (LOD)	0.5 µg/mL[1][3]	2 µg/mL[4]	100 ng/mL
Limit of Quantification (LOQ)	1 µg/mL[1][3]	5 µg/mL[4]	300 ng/mL
Recovery	>95% (98.8%)[3]	>95%[4]	Not Specified

Experimental Protocol

This section provides a detailed step-by-step protocol for the quantification of **wedelolactone** in plant material and herbal formulations.

1. Materials and Reagents:

- **Wedelolactone** reference standard (>95% purity)
- HPLC grade methanol[3]
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid or acetic acid (analytical grade)
- Eclipta alba plant material or formulation

2. Standard Solution Preparation:

- **Stock Solution:** Accurately weigh and dissolve an appropriate amount of **wedelolactone** reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5-100 µg/mL) for the calibration curve.[3]

3. Sample Preparation:

- **Plant Material:**
 - Dry the plant material in the shade for 3 days, followed by oven drying at approximately 37 ± 2°C for 2 days.[3]
 - Grind the dried material into a fine powder and pass it through an 85-mesh sieve.[3]
 - Accurately weigh a specific amount of the powdered plant material (e.g., 0.1-0.5 g) and place it in a stoppered test tube.[3]

- Add a known volume of methanol (e.g., 10 mL) as the extraction solvent.[3]
- The mixture can be vortexed, left to stand overnight, and sonicated for a short period (e.g., 5 minutes) to enhance extraction.[3]
- Herbal Formulations (Tablets, Syrups, Oils):
 - For solid formulations, powder the tablets and extract a known weight with methanol, potentially using sonication to aid dissolution.[5]
 - For liquid and semi-solid formulations, a suitable extraction or dilution procedure with methanol should be developed and validated.
- Filtration: Filter the extracted sample solution through a Whatman No. 1 filter paper, followed by a 0.45 µm membrane filter before HPLC analysis.[3]

4. HPLC Analysis:

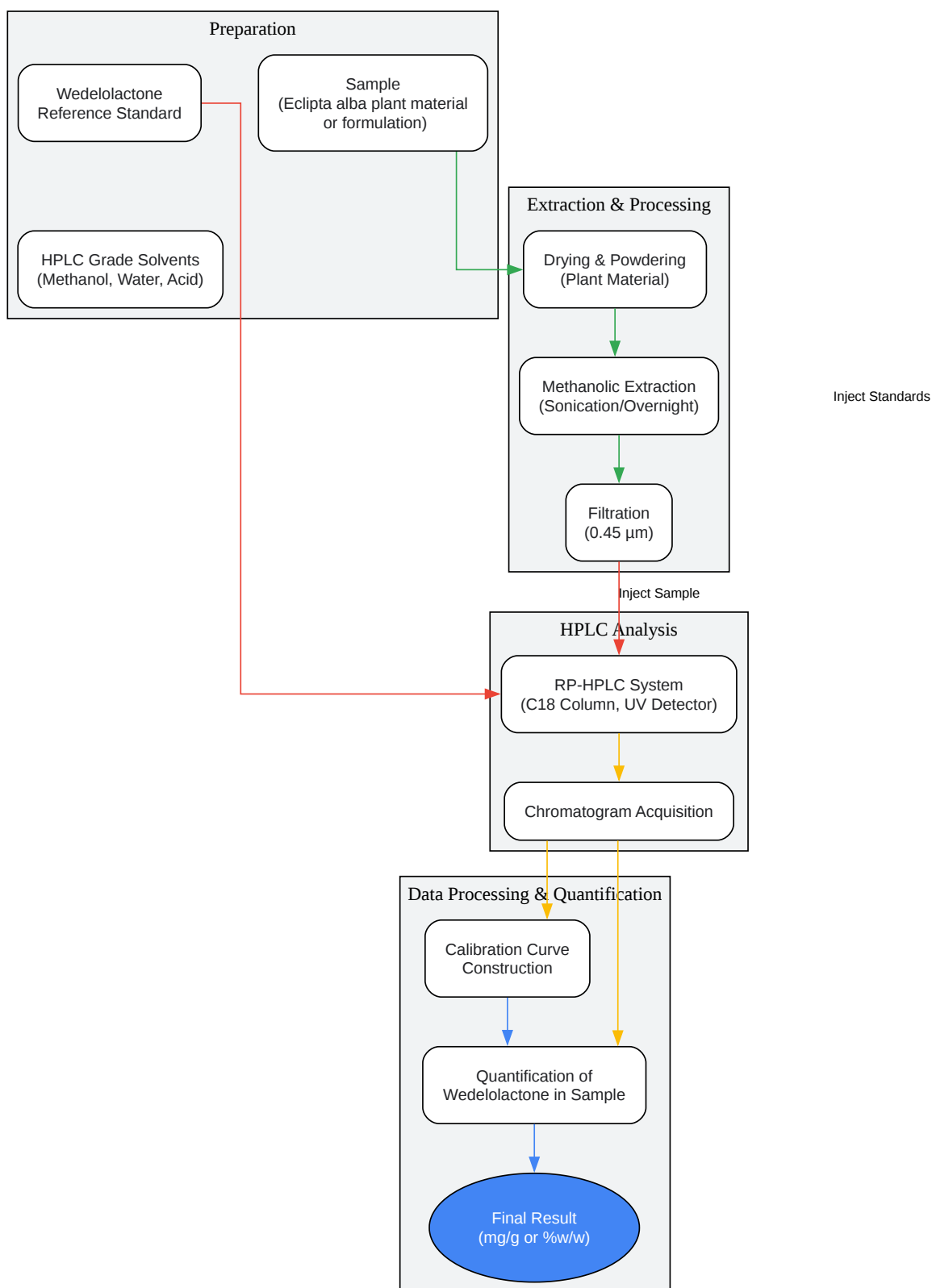
- Set up the HPLC system with the chosen column and mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[3]
- Record the chromatograms and the peak areas.

5. Data Analysis:

- Calibration Curve: Construct a calibration curve by plotting the peak area of the **wedelolactone** standard against its concentration.
- Quantification: Determine the concentration of **wedelolactone** in the sample solutions by interpolating their peak areas on the calibration curve.
- Calculate the content of **wedelolactone** in the original plant material or formulation, taking into account the initial weight and dilution factors.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of **wedelolactone**.



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Caption: Workflow for **Wedelolactone** Quantification by HPLC.

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